molecular formula C22H26N2O4 B8684985 tert-butyl 5-(4-(methoxycarbonylamino)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 5-(4-(methoxycarbonylamino)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B8684985
M. Wt: 382.5 g/mol
InChI Key: PVVOOYWVLOLEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(4-(methoxycarbonylamino)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

tert-butyl 5-[4-(methoxycarbonylamino)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-13-12-19-16(14-24)6-5-7-18(19)15-8-10-17(11-9-15)23-20(25)27-4/h5-11H,12-14H2,1-4H3,(H,23,25)

InChI Key

PVVOOYWVLOLEBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C3=CC=C(C=C3)NC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.20 g, 0.64 mmol), 4-(methoxycarbonylamino)phenylboronic acid (0.125 g, 0.641 mmol), potassium phosphate tribasic (0.476 g, 2.24 mmol) and tricyclohexylphosphine (0.018 g, 0.064 mmol) were placed in a pressure vial containing toluene (10 mL) and H2O (1.0 mL) which had been degassed with argon for 15 minutes. Pd(OAc)2 (7.19 mg, 0.032 mmol) was added, the vial was sealed, and heated at 100° C. for 12 h. After cooling to rt, the reaction mixture was diluted with EtOAc (50 mL), and filtered through a plug of celite. The filtrate was washed with H2O (50 mL). The aqueous phase was extracted with EtOAc (3×25 mL). Combined organic extract was washed with brine, dried (Na2SO4), filtered, and concentrated. Purification by silica gel chromatography gave tert-butyl 5-(4-(methoxycarbonylamino)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate as a colorless oil (75 mg, 31%). This material was treated with 50% TFA/DCM for 48 h and then concentrated. The resulting oil was dissolved in EtOAc and neutralized with saturated NaHCO3. The organic layer was washed with H2O, brine, dried over Na2SO4, filtered, and concentrated. The residue was oxidized as in Example 8B and then carried onto an Ugi reaction with Intermediate 2 and Intermediate 6 in a similar manner as Example 8 followed by TFA deprotection. Purification by reverse phase HPLC and freeze-drying afforded Example 39 (8 mg, 1.75%) as a white solid. 1H NMR (500 MHz, DMSO-d6) δ 12.70 (1H, br.s.), 10.81 (1H, s), 9.86 (1H, s), 9.76 (1H, s), 8.38 (1H, d, J=2.21 Hz), 7.88 (2H, d, J=8.83 Hz), 7.68-7.79 (4H, m), 7.63 (1H, d, J=7.57 Hz), 7.49-7.58 (3H, m), 7.33 (1H, t, J=7.72 Hz), 7.26-7.31 (2H, m), 7.22 (1H, d, J=7.57 Hz), 6.96 (1H, d, J=15.45 Hz), 5.88 (1H, s), 4.22-4.30 (1H, m), 3.72-3.80 (1H, m), 3.03-3.12 (1H, m), 2.86-2.94 (1H, m) ppm. MS (ESI) m/z: 678.0 (M+H)+. Analytical HPLC: RT=6.76 min.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.125 g
Type
reactant
Reaction Step Two
Name
potassium phosphate tribasic
Quantity
0.476 g
Type
reactant
Reaction Step Three
Quantity
0.018 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
7.19 mg
Type
catalyst
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven

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